2-(4-Bromophenyl)-2-phenylacetonitrile
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Overview
Description
2-(4-Bromophenyl)-2-phenylacetonitrile is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring and a nitrile group attached to a phenylacetonitrile structure
Mechanism of Action
In the case of (4-Bromophenyl)(phenyl)acetonitrile, it undergoes reduction using 1,1,3,3-tetramethyldisiloxane activated by a non-toxic titanium (IV) isopropoxide to yield 4-bromophenylethylamine . This suggests that it could be used as a precursor in the synthesis of other compounds.
The properties of (4-Bromophenyl)(phenyl)acetonitrile, such as its solubility, melting point, and boiling point, can influence its action environment . For example, its solubility in different solvents can affect its distribution in the body and its bioavailability. Its melting point and boiling point can provide information about its stability under different conditions .
Biochemical Analysis
Biochemical Properties
It is known that it can undergo reduction using 1,1,3,3-tetramethyldisiloxane activated by a non-toxic titanium (IV) isopropoxide to yield 4-bromophenylethylamine . This suggests that it may interact with enzymes, proteins, and other biomolecules in a biochemical context.
Molecular Mechanism
It is known that it can undergo reduction to form 4-bromophenylethylamine . This suggests that it may have binding interactions with biomolecules, and could potentially influence enzyme activity and gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-2-phenylacetonitrile typically involves the reaction of 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolysis of the nitrile with sodium hydroxide . This method ensures the formation of the desired compound with high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromophenyl)-2-phenylacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenyl rings can undergo oxidation to form corresponding quinones.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in acidic or basic conditions.
Major Products:
Substitution: Formation of various substituted phenylacetonitriles.
Reduction: Formation of 2-(4-bromophenyl)-2-phenylacetamines.
Oxidation: Formation of quinones and other oxidized derivatives.
Scientific Research Applications
2-(4-Bromophenyl)-2-phenylacetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
4-Bromophenylacetic acid: Shares the bromophenyl group but differs in the presence of a carboxylic acid group instead of a nitrile.
2-Phenylacetonitrile: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Bromobenzyl bromide: Used as a precursor in the synthesis of 2-(4-Bromophenyl)-2-phenylacetonitrile.
Uniqueness: this compound is unique due to its combination of a bromophenyl group and a nitrile group, which imparts distinct reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(4-bromophenyl)-2-phenylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN/c15-13-8-6-12(7-9-13)14(10-16)11-4-2-1-3-5-11/h1-9,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWQICGGJMSDDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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